tert-Butyl (3-((1,3-dioxoisoindolin-2-yl)oxy)propyl)carbamate
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Overview
Description
(1,3-dioxoisoindolin-2-yl)-propan-NH-Boc is a compound characterized by the presence of a phthalimide group attached to a propanamide chain with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindolin-2-yl)-propan-NH-Boc typically involves the following steps:
Formation of the Phthalimide Group: The phthalimide group can be synthesized by the reaction of phthalic anhydride with an amine, such as glycine, in the presence of a base like triethylamine in a solvent like toluene.
Attachment of the Propanamide Chain: The phthalimide intermediate is then reacted with a propanamide derivative under suitable conditions to form the desired compound.
Introduction of the Boc Protecting Group:
Industrial Production Methods
Industrial production of (1,3-dioxoisoindolin-2-yl)-propan-NH-Boc follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1,3-dioxoisoindolin-2-yl)-propan-NH-Boc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(1,3-dioxoisoindolin-2-yl)-propan-NH-Boc has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindolin-2-yl)-propan-NH-Boc involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions during its interaction with the targets .
Comparison with Similar Compounds
Similar Compounds
(1,3-dioxoisoindolin-2-yl)-propanamide: Lacks the Boc protecting group, making it more reactive but less stable.
(1,3-dioxoisoindolin-2-yl)-butan-NH-Boc: Contains a butanamide chain instead of a propanamide chain, resulting in different chemical properties and reactivity.
Uniqueness
(1,3-dioxoisoindolin-2-yl)-propan-NH-Boc is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C16H20N2O5 |
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Molecular Weight |
320.34 g/mol |
IUPAC Name |
tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)oxypropyl]carbamate |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)23-15(21)17-9-6-10-22-18-13(19)11-7-4-5-8-12(11)14(18)20/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,21) |
InChI Key |
FJHOAAXBCPGLOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCON1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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